Carbamato de 2,2,2-trifluoroetilo

Descripción general

Descripción

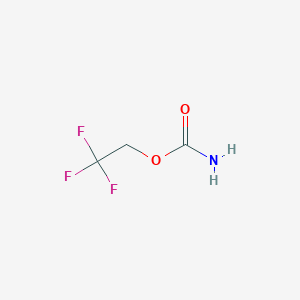

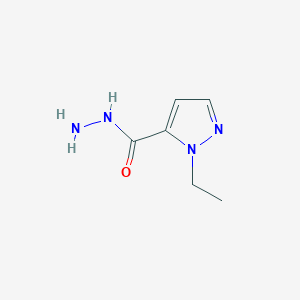

2,2,2-Trifluoroethyl carbamate is a useful research compound. Its molecular formula is C3H4F3NO2 and its molecular weight is 143.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2,2-Trifluoroethyl carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoroethyl carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mejoras en los recubrimientos

Este compuesto se utiliza en los recubrimientos para mejorar la resistencia a la intemperie, la resistencia al agua y la resistencia a la contaminación .

Materiales para fibra óptica

Sirve como material para el revestimiento y el núcleo de las fibras ópticas .

Material para lentes de contacto

El compuesto se utiliza en la fabricación de lentes de contacto .

Agentes de control de carga para tóner

Se utiliza como agente de control de carga para los polvos de tóner y las partículas portadoras en las computadoras .

Síntesis de ureas

El carbonato de bis(2,2,2-trifluoroetilo), un compuesto relacionado, se emplea en la síntesis paralela en un solo recipiente de diversas ureas .

Síntesis de semicarbazidas

Otro compuesto relacionado, el cloroformato de 2,2,2-trifluoroetilo, se utiliza en la síntesis en un solo recipiente de semicarbazidas derivadas de aminas alquílicas y arílicas .

Mecanismo De Acción

Target of Action

It is known to be used in various catalytic processes

Mode of Action

2,2,2-Trifluoroethyl Carbamate is involved in the formation of carbamates from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine. This is followed by the interaction of the carbamate with hydrazine to result in a semicarbazide .

Biochemical Pathways

It is known to be involved in the synthesis of semicarbazides

Safety and Hazards

When handling “2,2,2-Trifluoroethyl carbamate”, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

“2,2,2-Trifluoroethyl carbamate” has gained popularity among researchers in various scientific disciplines. It has unique physical and chemical properties that make it suitable for various scientific experiments. The future directions of “2,2,2-Trifluoroethyl carbamate” could involve its application in this field .

Análisis Bioquímico

Biochemical Properties

2,2,2-Trifluoroethyl carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. 2,2,2-Trifluoroethyl carbamate inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . This interaction is crucial in understanding the compound’s potential therapeutic and toxicological effects.

Cellular Effects

The effects of 2,2,2-Trifluoroethyl carbamate on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase leads to prolonged acetylcholine signaling, which can affect cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects . Additionally, 2,2,2-Trifluoroethyl carbamate can modulate the expression of genes involved in the oxidative stress response and apoptosis pathways.

Molecular Mechanism

At the molecular level, 2,2,2-Trifluoroethyl carbamate exerts its effects primarily through the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, forming a stable carbamylated enzyme complex that is resistant to hydrolysis . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation and prolonged action at cholinergic synapses. Additionally, 2,2,2-Trifluoroethyl carbamate may interact with other biomolecules, such as proteins involved in the oxidative stress response, further contributing to its cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trifluoroethyl carbamate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,2,2-Trifluoroethyl carbamate is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its inhibitory potency . Long-term exposure to 2,2,2-Trifluoroethyl carbamate has been associated with sustained oxidative stress and cellular damage in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2,2,2-Trifluoroethyl carbamate vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant toxicity. At higher doses, 2,2,2-Trifluoroethyl carbamate can induce severe toxic effects, including convulsions, respiratory distress, and even death . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

2,2,2-Trifluoroethyl carbamate is involved in several metabolic pathways, primarily through its interaction with enzymes responsible for its hydrolysis and degradation. The compound is metabolized by esterases, which hydrolyze the carbamate group, leading to the formation of 2,2,2-trifluoroethanol and carbamic acid . These metabolites can further undergo oxidation and conjugation reactions, affecting metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of 2,2,2-Trifluoroethyl carbamate within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and may also be actively transported by specific transporters . Once inside the cell, 2,2,2-Trifluoroethyl carbamate can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 2,2,2-Trifluoroethyl carbamate is crucial for understanding its activity and function. The compound is primarily localized in the cytoplasm but can also be found in the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct 2,2,2-Trifluoroethyl carbamate to specific compartments within the cell, influencing its interactions with biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOAGYSGWIHKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429461 | |

| Record name | 2,2,2-Trifluoroethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-37-0 | |

| Record name | 2,2,2-Trifluoroethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of cetyltrimethylammonium bromide (ctab) affect the basic hydrolysis of 2,2,2-Trifluoroethyl carbamate?

A1: In aqueous solutions, the basic hydrolysis of 2,2,2-Trifluoroethyl carbamate proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism []. The presence of ctab micelles significantly influences this reaction. While ctab enhances the ionization of the carbamate to its corresponding nitranion, it surprisingly inhibits the rate of spontaneous decomposition of this nitranion []. This contrasts with other E1cB reactions where ctab typically accelerates the carbanion decomposition.

Q2: What is the final observed product in the basic hydrolysis of 2,2,2-Trifluoroethyl carbamate in the presence of ctab?

A2: The final product observed in this reaction is 4-nitroaniline, even at room temperature (26°C) []. This is because ctab significantly catalyzes the decarboxylation of the intermediate N-(4-nitrophenyl)carbamate ion, leading to the rapid formation of 4-nitroaniline.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)